

GNF-7: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name:	GNF-7
CAS No.:	839706-07-9
Cat. No.:	B15621306

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An In-Depth Review of a Potent FLT3 Inhibitor for Acute Myeloid Leukemia

This technical guide provides a comprehensive overview of **GNF-7**, a multi-kinase inhibitor with potent activity against FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's mechanism of action, preclinical efficacy, and relevant experimental protocols.

Introduction to FLT3 and the Role of GNF-7

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2] The most frequent of these are internal tandem duplications (ITD) in the juxtamembrane domain, which lead to constitutive, ligand-independent activation of the kinase.[2] This aberrant signaling drives uncontrolled cell growth and is associated with a poor prognosis.[2]

GNF-7 has emerged as a potent inhibitor of FLT3, demonstrating significant anti-leukemic activity, particularly against AML cells harboring FLT3-ITD mutations.[1] Notably, it has also shown efficacy against clinically relevant drug resistance mutations, such as the F691L mutation, which can confer resistance to other FLT3 inhibitors like quizartinib and gilteritinib.[1][3]

Chemical Properties and Structure

GNF-7 is a small molecule inhibitor with the following chemical properties:

Property	Value
Molecular Formula	C ₂₈ H ₂₄ F ₃ N ₇ O ₂
Molecular Weight	547.53 g/mol
CAS Number	839706-07-9

 GNF-7 Chemical Structure

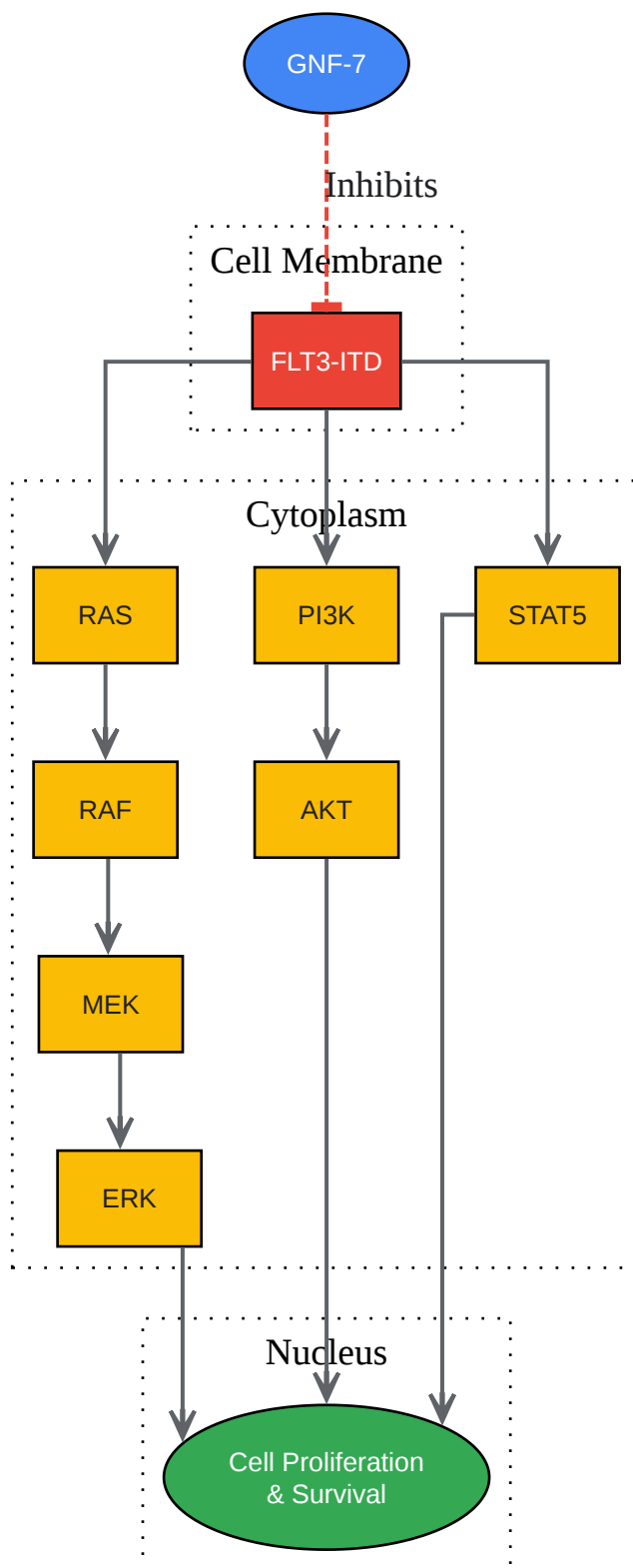
Figure 1: Chemical structure of **GNF-7**.

Mechanism of Action and Signaling Pathway

GNF-7 functions as a type-II kinase inhibitor, binding to and stabilizing the inactive conformation of the FLT3 kinase domain. This prevents the autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for the proliferation and survival of leukemic cells. The primary pathways inhibited by **GNF-7** include:

- **STAT5** (Signal Transducer and Activator of Transcription 5): Constitutive activation of STAT5 is a hallmark of FLT3-ITD AML and is critical for leukemic cell survival and proliferation.
- **PI3K/AKT** (Phosphatidylinositol 3-kinase/Protein Kinase B): This pathway is a key regulator of cell growth, survival, and metabolism.
- **MAPK/ERK** (Mitogen-activated protein kinase/Extracellular signal-regulated kinase): This cascade is involved in cell proliferation, differentiation, and survival.

By inhibiting these pathways, **GNF-7** effectively suppresses the oncogenic signaling driven by mutant FLT3.[1][3]



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Caption: FLT3-ITD signaling and the inhibitory action of **GNF-7**.

Quantitative Preclinical Data

In Vitro Cellular Activity

GNF-7 has demonstrated potent anti-proliferative activity against AML cell lines harboring the FLT3-ITD mutation. Notably, it retains its potency against the F691L resistance mutation.

Cell Line	FLT3 Status	GNF-7 IC ₅₀ (nM)	Gilteritinib IC ₅₀ (nM)	AC220 (Quizartinib) IC ₅₀ (nM)
Ba/F3-FLT3-ITD	FLT3-ITD	1.8	3.1	1.1
Ba/F3-FLT3-ITD/F691L	FLT3-ITD, F691L	2.5	118.2	165.3
MOLM-13	FLT3-ITD	~10	N/A	N/A
MV4-11	FLT3-ITD	~15	N/A	N/A

Data compiled from recent studies.[3][4]

In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model

In a PDX model of FLT3-ITD AML, **GNF-7** demonstrated a significant therapeutic effect, comparable to the clinically approved FLT3 inhibitor gilteritinib, and significantly extended the survival of the treated mice.[3]

Pharmacokinetic Profile in Mice

GNF-7 exhibits favorable pharmacokinetic properties in mice, supporting its potential for in vivo applications.

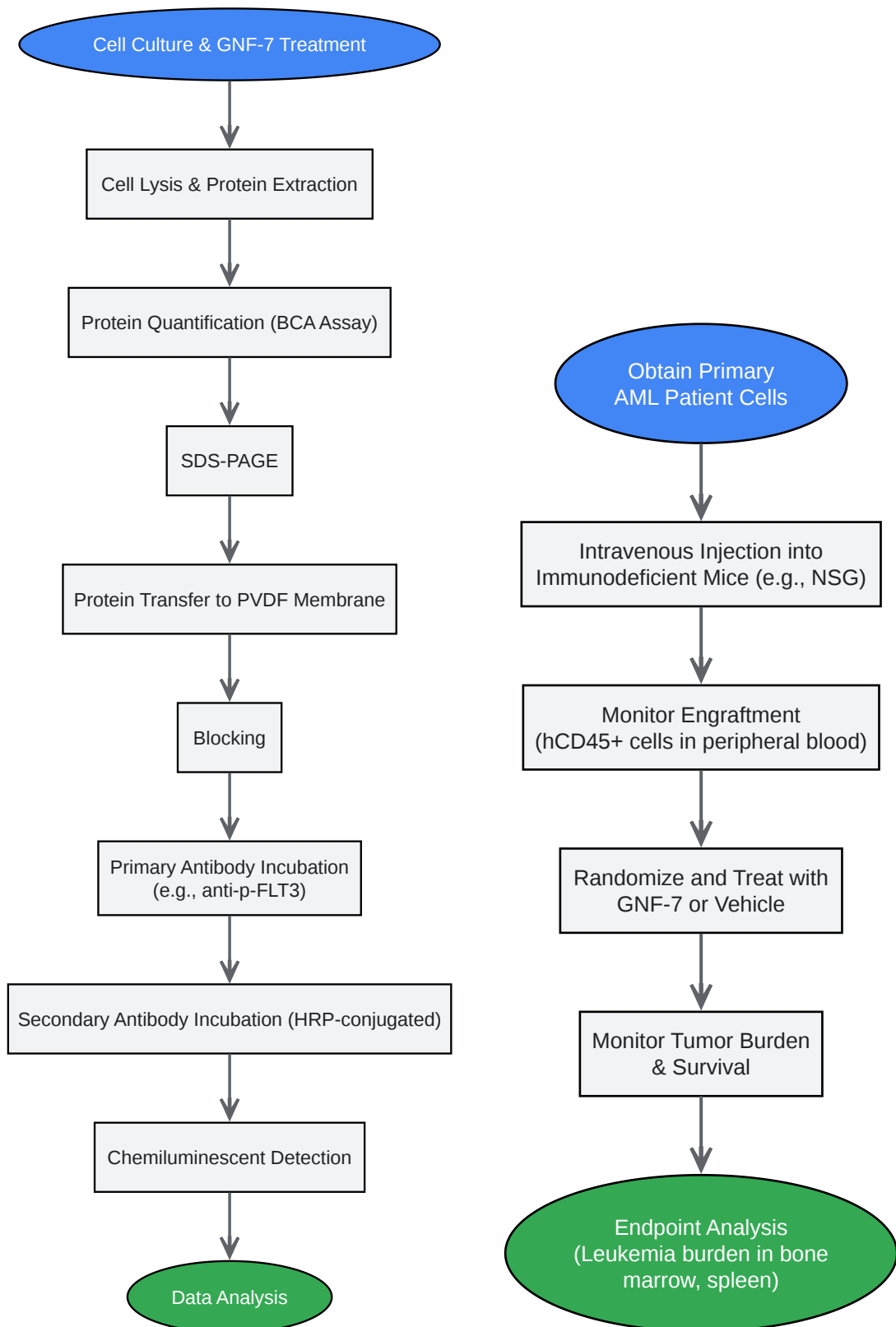
Parameter	Value
Oral Bioavailability	36%
Cmax (20 mg/kg, oral)	3616 nM
Terminal Half-life (5 mg/kg, IV)	3.8 hours
Plasma Clearance (5 mg/kg, IV)	8.6 mL/min/kg

Data from MedChemExpress, primarily from studies on **GNF-7** as a Bcr-Abl inhibitor.[5]

Detailed Experimental Protocols

Western Blot Analysis of FLT3 Signaling

This protocol is for assessing the inhibition of FLT3 and its downstream signaling pathways (p-FLT3, p-STAT5, p-AKT, p-ERK) in AML cells following treatment with **GNF-7**. [6][7]



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